N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Overview
Description
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl group substituted with an amino group at the para position and a phenoxyacetamide moiety substituted with a chloro and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: 4-Aminophenol and 4-chloro-3,5-dimethylphenol.
Formation of Phenoxyacetamide: The phenol group of 4-chloro-3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.
Amidation Reaction: The resulting acyl chloride is then reacted with 4-aminophenol in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Polymer Science: Incorporated into polymer backbones to modify properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a potential lead compound for developing new drugs.
Antimicrobial Activity: Tested for its efficacy against various microbial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Evaluated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)-2-phenoxyacetamide: Lacks the chloro and methyl groups, leading to different reactivity and properties.
N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide: Lacks the methyl groups, affecting its steric and electronic properties.
N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide: Lacks the chloro group, altering its chemical behavior.
Uniqueness
N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to the presence of both chloro and methyl groups, which influence its reactivity, binding affinity, and overall chemical properties
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-7-14(8-11(2)16(10)17)21-9-15(20)19-13-5-3-12(18)4-6-13/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLGFUUGLMCLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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